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Compound of Interest

Compound Name:
5-Acetyl-2-(2-methylphenoxy)

pyridine

CAS No.: 1556627-34-9

Cat. No.: B2600287

Get Quote

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Discovery Professionals

Compound: 5-Acetyl-2-(2-methylphenoxy) pyridine (CAS: 1556627-34-9)[1]

Introduction & Structural Significance
Diaryl ethers containing a pyridine core are privileged scaffolds in medicinal chemistry,

frequently serving as critical pharmacophores in kinase inhibitors and G-protein coupled

receptor (GPCR) modulators. 5-Acetyl-2-(2-methylphenoxy) pyridine is a highly versatile

building block[2]. The presence of the 5-acetyl group provides a robust synthetic handle for

downstream functionalization, enabling late-stage modifications such as reductive aminations,

Wittig olefinations, or the construction of fused heterocyclic systems (e.g., pyrazoles or

pyrimidines).

This application note details a highly optimized, scalable protocol for synthesizing this

compound via a base-mediated Nucleophilic Aromatic Substitution (SNAr) utilizing 1-(6-

chloropyridin-3-yl)ethanone[3] and o-cresol.
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Mechanistic Rationale & Reaction Design (Expertise
& Experience)
As a Senior Application Scientist, I emphasize that successful SNAr reactions require a delicate

balance of electronic activation, nucleophilicity, and solvent effects. The design of this protocol

is grounded in the following chemical principles:

Electrophilic Activation: The pyridine ring is inherently electron-deficient. This deficiency is

dramatically amplified by the electron-withdrawing acetyl group at the 5-position (para to the

leaving group) and the pyridine nitrogen (ortho to the leaving group). This synergistic

withdrawal stabilizes the anionic Meisenheimer complex intermediate, drastically lowering

the activation energy required for nucleophilic attack at the C2 position, making the 2-chloro

group highly susceptible to displacement[4].

Base Selection (Causality of K₂CO₃): Potassium carbonate (K₂CO₃) is deliberately selected

over stronger bases like Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu). With a

pKₐ of ~10.2 for o-cresol, K₂CO₃ is sufficiently basic to quantitatively generate the reactive

potassium 2-methylphenoxide nucleophile. Crucially, it is mild enough to prevent unwanted

side reactions, such as the aldol self-condensation of the alpha-protons on the acetyl group

(pKₐ ~19).

Solvent Dynamics: N,N-Dimethylformamide (DMF) is utilized as a polar aprotic solvent. DMF

effectively solvates the hard potassium cation, leaving the phenoxide anion "naked" and

highly nucleophilic, thereby accelerating the SNAr process.

Quantitative Data: Reaction Stoichiometry
The following table summarizes the optimized stoichiometry for a 10.0 mmol scale reaction.
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Reagent /
Material

MW ( g/mol
)

Eq. Amount Moles Function

1-(6-

chloropyridin-

3-yl)ethanone

155.58 1.0 1.55 g 10.0 mmol Electrophile

o-Cresol (2-

Methylphenol

)

108.14 1.2 1.30 g 12.0 mmol Nucleophile

Potassium

carbonate

(K₂CO₃)

138.21 2.0 2.76 g 20.0 mmol Base

N,N-

Dimethylform

amide (DMF)

73.09 - 15.0 mL - Solvent

Ethyl Acetate

(EtOAc)
88.11 - As needed -

Extraction/Elu

ent

Experimental Protocol (Self-Validating Workflow)
Phase 1: Reaction Setup & Execution

Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar,

add 1-(6-chloropyridin-3-yl)ethanone (1.55 g, 10.0 mmol)[3] and o-cresol (1.30 g, 12.0

mmol).

Solvent & Base Addition: Dissolve the reagents in anhydrous DMF (15.0 mL). Add finely

powdered, anhydrous potassium carbonate (2.76 g, 20.0 mmol) in one single portion.

Degassing (Critical Step): Attach a reflux condenser and flush the system with Nitrogen (N₂)

gas for 5 minutes. Insight: Degassing prevents the oxidation of the electron-rich phenoxide

anion at elevated temperatures, which would otherwise generate dark, tarry byproducts.

Heating: Heat the reaction mixture to 90–100 °C using a temperature-controlled oil bath or

heating block with vigorous stirring.
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Monitoring: Monitor the reaction progress via Thin Layer Chromatography (TLC) (Eluent:

20% EtOAc in Hexanes). The electrophile (Rf ~0.4) should be fully consumed within 4–6

hours, replaced by a new, UV-active product spot (Rf ~0.55).

Phase 2: Quenching, Workup, & Purification
Quenching: Cool the reaction mixture to room temperature. Pour the mixture into 50 mL of

ice-cold distilled water. This quenches the reaction and completely dissolves the inorganic

potassium salts.

Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 30 mL).

Targeted Washing (Self-Validation): Wash the combined organic extracts with 1M aqueous

NaOH (20 mL). Insight: This specific wash deprotonates any unreacted o-cresol (which was

added in a 0.2 eq excess), pulling it into the aqueous layer as water-soluble sodium o-

cresolate and preventing it from co-eluting during chromatography. Follow with water (2 x 30

mL) and brine (30 mL) to remove residual DMF.

Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄),

filter, and concentrate under reduced pressure using a rotary evaporator.

Purification: Purify the crude residue via flash column chromatography on silica gel (Gradient

elution: 5% to 15% EtOAc in Hexanes). Collect the product fractions and concentrate to

afford 5-Acetyl-2-(2-methylphenoxy) pyridine[5] as a pale yellow solid or viscous oil.
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Fig 1: Logical flow of the SNAr mechanism, highlighting the stabilized Meisenheimer

intermediate.
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Fig 2: Step-by-step experimental workflow from reaction setup to final product isolation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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